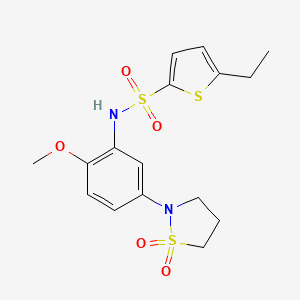

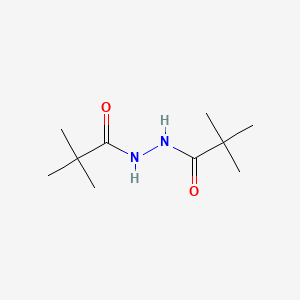

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

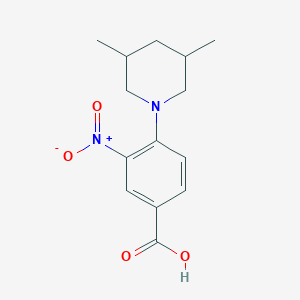

3-(N-(4-ethoxyphenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as E7820, is a small molecule drug that has shown promise in various preclinical studies. It is a potent inhibitor of angiogenesis, which is the process of forming new blood vessels. Angiogenesis plays a crucial role in various physiological and pathological conditions, including cancer, inflammation, and wound healing. E7820 has been shown to inhibit angiogenesis by targeting several key molecular pathways involved in this process.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Activities

Thiophene derivatives demonstrate significant biological activity, including antibacterial and antifungal properties. The study by Vasu et al. (2005) on two thiophene-3-carboxamide derivatives revealed that these compounds exhibit antibacterial and antifungal activities, attributed to their molecular structure which features a m-toluidine or p-toluidine ring coplanar with the thiophene ring, enhancing their biological efficacy (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Antimicrobial Drug Synthesis

G. Ahmed (2007) discussed the synthesis of new antibiotic and antibacterial drugs from 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide, highlighting the compound's potential in creating effective treatments against Gram-positive and Gram-negative bacteria (G. Ahmed, 2007).

Tumor Cell Selectivity

The pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes, as explored by Joice Thomas et al. (2017), demonstrate the potential of thiophene derivatives in cancer treatment. These compounds selectively inhibit the proliferation of specific tumor cell types, showing 500- to 1000-fold tumor cell selectivity, which may contribute to the development of targeted cancer therapies (Joice Thomas, Alenka Jecic, E. Vanstreels, Lizette van Berckelaer, R. Romagnoli, W. Dehaen, S. Liekens, J. Balzarini, 2017).

Antimicrobial Activities of Thiazoles and Their Derivatives

Wagnat W. Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, studying their antimicrobial activities against various bacterial and fungal strains. This research underscores the utility of thiophene derivatives in developing new antimicrobial agents (Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008).

Propiedades

IUPAC Name |

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h5-14H,4H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQQILDZNXZKKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2695291.png)

![Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2695292.png)

![(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2695297.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2695299.png)

![1-{4-[(1-Methanesulfonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B2695300.png)